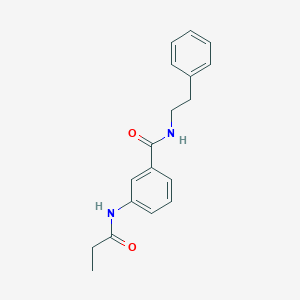![molecular formula C16H25N3O2 B5340309 8-[(1-isopropyl-1H-imidazol-5-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5340309.png)
8-[(1-isopropyl-1H-imidazol-5-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(1-isopropyl-1H-imidazol-5-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one is a compound that has gained significant interest in scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 8-[(1-isopropyl-1H-imidazol-5-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one is not fully understood. However, it is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability and anxiety.
Biochemical and Physiological Effects:
Studies have shown that this compound can significantly reduce seizure activity in animal models of epilepsy. It has also been shown to decrease anxiety-like behavior in rodents and exhibit antidepressant-like effects in animal models of depression. These effects are believed to be mediated through the modulation of GABA receptor activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 8-[(1-isopropyl-1H-imidazol-5-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one in lab experiments is its specificity for GABA receptors, which allows for a more targeted approach in studying the role of these receptors in various physiological and pathological conditions. However, one limitation is that the compound has poor solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on this compound. One direction is to further investigate its potential as a therapeutic agent for the treatment of epilepsy, anxiety disorders, and depression. Another direction is to explore its effects on other neurotransmitter systems and their potential implications for the treatment of neurological and psychiatric disorders. Additionally, further studies are needed to optimize the synthesis method and improve the compound's solubility and bioavailability.
Conclusion:
In conclusion, 8-[(1-isopropyl-1H-imidazol-5-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one is a compound with potential applications in various fields of scientific research. Its specificity for GABA receptors and its anticonvulsant, anxiolytic, and antidepressant properties make it a promising candidate for the development of novel therapeutics. Further research is needed to fully understand its mechanism of action, optimize its synthesis method, and explore its potential in treating neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 8-[(1-isopropyl-1H-imidazol-5-yl)methyl]-1-oxa-8-azaspiro[4.6]undecan-9-one involves the reaction of 1-isopropyl-1H-imidazole-5-carbaldehyde with 1,6-dibromohexane in the presence of potassium carbonate. The resulting product is then reacted with 1,2-diaminoethane to yield the final product.
Applications De Recherche Scientifique
This compound has potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit anticonvulsant, anxiolytic, and antidepressant properties, making it a promising candidate for the development of novel therapeutics.
Propriétés
IUPAC Name |
9-[(3-propan-2-ylimidazol-4-yl)methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-13(2)19-12-17-10-14(19)11-18-8-7-16(5-3-9-21-16)6-4-15(18)20/h10,12-13H,3-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSBTKPRQNFAGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC=C1CN2CCC3(CCCO3)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N,2-trimethyl-7-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5340228.png)
![4-chloro-N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5340232.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B5340237.png)
![6-benzyl-N,N,5-trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5340242.png)
![(4R)-4-(4-{[(3-chloro-2-fluorobenzoyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5340247.png)

![N-cyclohexyl-2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5340267.png)
![4-(cyclopropylmethyl)-1-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5340278.png)


![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-(3-hydroxypropyl)-N-isopropylacetamide](/img/structure/B5340299.png)

![(3S*,4S*)-1-[3-(benzyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5340313.png)
![ethyl 2-{5-[4-(methylthio)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5340317.png)